molecular formula C11H11ClO3 B084925 Acetyltropylic chloride CAS No. 14510-37-3

Acetyltropylic chloride

Cat. No. B084925
CAS RN: 14510-37-3
M. Wt: 226.65 g/mol
InChI Key: PWWISFVVAKCNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyltropylic chloride is an organic compound with the molecular formula C11H11ClO3 . It is used as an intermediate in the production of anisodamine hydrobromide .


Synthesis Analysis

The synthesis of Acetyltropylic chloride involves acylating hydroxyl groups with acetyl chloride using tropic acid. The product is then prepared from thionyl chloride to form acyl chloride from the carboxyl groups . A detailed synthesis process can be found in various literature .


Molecular Structure Analysis

The molecular structure of Acetyltropylic chloride consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact mass of the molecule is 226.04000 .


Physical And Chemical Properties Analysis

Acetyltropylic chloride is characterized by a molecular weight of 226.66, a density of 1.228, a boiling point of 319°C, and a flash point of 131°C .

Scientific Research Applications

Preparation of Esters and Amides of Acetic Acid

Acetyl chloride acts as a reagent for the preparation of esters and amides of acetic acid . This is a fundamental process in organic chemistry, as esters and amides are common functional groups in a variety of chemical compounds.

Friedel-Crafts Reactions

Acetyl chloride is useful as an important reactant in Friedel-Crafts reactions . These are a type of electrophilic aromatic substitution reaction that involve the replacement of a hydrogen atom on an aromatic ring with an acyl group from acetyl chloride.

Acetyl chloride is used in the introduction of an acetyl group . The acetyl group is a functional group of atoms that is often transferred in biological reactions, so this application is particularly relevant in biochemistry and pharmacology.

Production of Pharmaceuticals

Acetyl chloride serves as a starting material in the production of pharmaceuticals . Many drugs are acetylated derivatives of other substances, so acetyl chloride is a key ingredient in the synthesis of these medications.

Plating Complexing Agent

Acetyl chloride is used as a new plating complexing agent . In electroplating, complexing agents are used to stabilize metal ions in solution, making acetyl chloride useful in the plating industry.

Acylation Agent

Acetyl chloride is used as an acylation agent . Acylation is the process of adding an acyl group to a compound, and acetyl chloride is often used for this purpose in organic synthesis.

Synthetic Organic Intermediates

Acetyl chloride is used in the synthesis of organic intermediates . These intermediates are compounds that are not the final product of a synthesis, but are used in further reactions to produce the final product.

Safety And Hazards

Acetyltropylic chloride is a hazardous substance. It is highly flammable and causes severe skin burns and eye damage . It reacts violently with water . Proper safety measures should be taken while handling this compound, including wearing protective clothing and avoiding inhalation or ingestion .

properties

IUPAC Name

(3-chloro-3-oxo-2-phenylpropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-8(13)15-7-10(11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWISFVVAKCNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447291
Record name 3-Chloro-3-oxo-2-phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyltropylic chloride

CAS RN

14510-37-3
Record name 3-Chloro-3-oxo-2-phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.